Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]-
Description
Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]- is an organic compound with a complex structure that includes a cyclohexane ring, an amine group, and a substituted phenyl ring
Properties
CAS No. |
61599-78-8 |
|---|---|
Molecular Formula |
C15H20INO2 |
Molecular Weight |
373.23 g/mol |
IUPAC Name |
N-cyclohexyl-1-(2-iodo-4,5-dimethoxyphenyl)methanimine |
InChI |
InChI=1S/C15H20INO2/c1-18-14-8-11(13(16)9-15(14)19-2)10-17-12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3 |
InChI Key |
PKVFVKBOQSBYNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NC2CCCCC2)I)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]- typically involves the reaction of cyclohexanamine with 2-iodo-4,5-dimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where the iodine atom can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A similar compound with hallucinogenic properties.
Mescaline: A natural hallucinogenic alkaloid with a similar structure.
Uniqueness
Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]- is unique due to its specific substitution pattern and the presence of both an amine group and a substituted phenyl ring.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
